8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
Description
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
8-bromo-2-methyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-8-7(5-10(12)13)3-2-4-9(8)11/h2-4H,5-6H2,1H3 |
InChI Key |
GGDCOMABCCXMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(CC1=O)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically follows a multi-step pathway:
- Step 1: Construction of the tetrahydroisoquinoline ring system, often via the Pictet-Spengler reaction or related cyclization methods.
- Step 2: Introduction of the bromine substituent at the 8-position on the aromatic ring.
- Step 3: Methylation at the 2-position of the tetrahydroisoquinoline ring.
- Step 4: Oxidation or functional group modification to introduce the ketone at the 3-position.
This approach is supported by various documented synthetic routes for related compounds, where the tetrahydroisoquinoline scaffold is first formed, followed by selective substitutions and functionalization.
Detailed Synthetic Routes
Starting from 3-Bromophenylacetonitrile
A notable method involves starting from 3-bromophenylacetonitrile , which undergoes a sequence of reactions to yield brominated tetrahydroisoquinoline derivatives:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Catalytic hydrogenation of 3-bromophenylacetonitrile | Raney nickel catalyst, methanol or ethanol solvent, hydrogen gas | Reduction to 3-bromophenethylamine |
| 2 | Carbamate formation | Methyl chloroformate, acid binding agent, organic solvent, temperature control | Methyl 3-bromophenethylcarbamate |
| 3 | Cyclization | 2-oxoacetic acid, concentrated sulfuric acid, tetrahydrofuran solvent | Formation of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| 4 | Hydrolysis | Concentrated sulfuric acid | 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
This sequence, described in a Chinese patent, efficiently constructs the brominated tetrahydroisoquinoline core, which can be further functionalized to the target compound.
Pictet-Spengler Reaction and Subsequent Functionalization
Another common approach uses the Pictet-Spengler reaction to form the tetrahydroisoquinoline ring from appropriate phenethylamine derivatives and aldehydes. The bromine atom is introduced either before or after ring closure, depending on the substrate availability.
- After ring formation, bromination is typically achieved via electrophilic aromatic substitution using brominating agents under controlled conditions.
- Methylation at the 2-position can be performed via alkylation reactions using methyl iodide or related methylating agents, often after conversion to an isoquinolinium salt intermediate.
- Reduction of isoquinolinium salts with sodium borohydride yields the 2-methyl substituted tetrahydroisoquinoline derivatives.
Methylation via Isoquinolinium Salt Intermediate
A key step in introducing the methyl group at position 2 involves:
- Methylation of an isoquinoline derivative (e.g., 8-bromoisoquinoline) with methyl iodide to form an isoquinolinium salt.
- Subsequent reduction of this salt with sodium borohydride produces the 2-methyl-1,2,3,4-tetrahydroisoquinoline derivative.
This method has been documented in recent research as an efficient route to 2-methyl substituted tetrahydroisoquinolines bearing bromine substituents on the aromatic ring.
Comparative Table of Preparation Methods
Research Findings and Notes on Preparation
- The bromine substituent at the 8-position is critical for directing subsequent reactions and influencing biological activity. Its introduction is often achieved early in the synthetic route to facilitate regioselective transformations.
- The methyl group at position 2 is introduced via alkylation of isoquinolinium intermediates, which is a well-established method for functionalizing tetrahydroisoquinolines.
- Reduction steps typically use sodium borohydride or catalytic hydrogenation to convert isoquinolinium salts or dihydroisoquinoline intermediates to the tetrahydroisoquinoline core.
- The ketone functionality at position 3 can be introduced by oxidation of the corresponding tetrahydroisoquinoline or by cyclization with keto-acid derivatives, although detailed protocols specific to the 3-one are less frequently documented in the literature and may require adaptation from related isoquinoline chemistry.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 8 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to its electron-withdrawing environment from the ketone group.
-
Mechanistic Insight : The ketone at position 3 activates the adjacent bromine toward SNAr by withdrawing electron density, while the methyl group at position 2 sterically hinders para-substitution .
Reduction Reactions
The ketone group at position 3 is selectively reduced to a hydroxyl or methylene group under controlled conditions.
-
Stereochemical Control : Reduction with chiral catalysts (e.g., CBS catalyst) achieves enantiomeric excess up to 88% for the alcohol derivative .
Oxidation Reactions
The tetrahydroisoquinoline core undergoes oxidation to form aromatic or functionalized derivatives.
Enolate Chemistry
The ketone enables enolate formation for C–C bond-forming reactions.
Cycloaddition and Ring Expansion
The compound participates in [3+2] cycloadditions and ring-expansion reactions.
Biological Derivatization
The bromine and ketone serve as handles for synthesizing bioactive analogs.
Stability and Side Reactions
Scientific Research Applications
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets. The bromine atom at the 8th position can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the tetrahydroisoquinoline core can mimic the structure of endogenous neurotransmitters, modulating their activity and pathways.
Comparison with Similar Compounds
Positional Isomerism (8-Bromo vs. 7-Bromo)
The bromine position significantly impacts electronic distribution and reactivity. In the 8-bromo derivative, the electron-withdrawing bromine at C8 polarizes the aromatic ring, activating adjacent positions for nucleophilic substitution. In contrast, the 7-bromo isomer (CAS 877265-10-6) exhibits distinct reactivity patterns due to differences in resonance stabilization .
Substituent Effects
- Methyl Groups: The 2-methyl group in the target compound enhances steric stability, reducing ring puckering compared to non-methylated analogs. This feature is critical in medicinal chemistry for optimizing binding affinity to target proteins .
- Halogenation : Dual halogenation (e.g., 5-bromo-7-chloro derivative) increases electrophilicity, making such compounds versatile intermediates in multi-step syntheses .
Crystallographic and Hydrogen-Bonding Behavior
Crystal structures of related compounds (e.g., 3-(3-bromobenzyl)isoquinolin-1(2H)-one) reveal intermolecular N–H⋯O hydrogen bonds that stabilize the lattice . The absence of such data for the target compound suggests opportunities for further crystallographic studies.
Biological Activity
Overview
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic compound belonging to the tetrahydroisoquinoline class. Its structure includes a bromine atom at the 8th position and a methyl group at the 2nd position, which contribute to its unique biological properties. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in neuropharmacology and pain management.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in neurotransmitter systems. For instance, tetrahydroisoquinoline derivatives are known to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for catecholamine biosynthesis. Additionally, it may influence calcium channel activity and exhibit neuroprotective effects similar to other tetrahydroisoquinoline derivatives .
Biological Activities
The compound exhibits several notable biological activities:
- Neuroprotective Effects : Similar compounds have demonstrated the ability to protect against neurotoxic agents such as MPTP, which induces parkinsonism-like symptoms in animal models .
- Analgesic Properties : Research indicates that tetrahydroisoquinoline derivatives can enhance morphine-induced analgesia and may serve as potential treatments for chronic pain conditions .
- Antidepressant Activity : Some derivatives have been linked to mood regulation and may act as endogenous antidepressants by modulating dopamine levels .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Endogenous substance; prevents parkinsonism | Neuroprotective; enhances analgesia |
| 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Methoxy substitutions at positions 6 and 7 | Antidepressant; potential cancer treatment |
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 7 | Inhibits certain enzymes; potential analgesic |
Case Studies
Recent studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:
- Neurotoxicity Prevention : A study demonstrated that administering 1-Methyl-1,2,3,4-tetrahydroisoquinoline significantly elevated seizure thresholds in mice models . This suggests a protective role against neurotoxic agents.
- Pain Management : Research indicated that certain tetrahydroisoquinoline derivatives could inhibit calcium influx in neurons. This mechanism may underlie their analgesic effects in chronic pain models .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one and its analogs?
- Methodological Answer : The compound can be synthesized via cyclization of brominated precursors or functionalization of existing tetrahydroisoquinoline scaffolds. For example, acyl chlorides are often reacted with intermediates (e.g., compound 3 in ) in the presence of 4-dimethylaminopyridine (DMAP) and K₂CO₃ under reflux conditions. Bromination steps may involve N-bromosuccinimide (NBS) in solvents like DMF, as seen in the preparation of 6-bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline . Key steps include purification via silica gel chromatography and structural validation using ¹H NMR and mass spectrometry (MS) .
Q. How do researchers confirm the regioselectivity of bromination in tetrahydroisoquinoline derivatives?
- Methodological Answer : Regioselectivity is determined by comparing experimental ¹H NMR data with computational predictions (e.g., DFT calculations) or by analyzing substituent effects. For instance, bromination at position 6 vs. 8 in related compounds (e.g., 6-bromo-3,4-dihydroquinolin-2-one) is confirmed via distinct aromatic proton splitting patterns in NMR . X-ray crystallography or NOE experiments may further resolve ambiguities .
Q. What are standard protocols for characterizing this compound’s purity and stability?
- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Stability under light and moisture is evaluated using accelerated degradation studies, with storage recommended in amber vials at –20°C . Melting points (mp) and MS data are critical for cross-referencing with literature values (e.g., mp ranges in and ) .
Advanced Research Questions
Q. How do structural modifications (e.g., acyl groups, methyl substituents) impact biological activity in tetrahydroisoquinolinone derivatives?
- Methodological Answer : Substituent effects are systematically tested using structure-activity relationship (SAR) studies. For example, shows that 2-acetyl or 2-benzoyl groups enhance acetylcholinesterase inhibition compared to unsubstituted analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like AChE, validated by in vitro enzyme assays .
Q. What strategies resolve contradictory data in reaction yields or spectroscopic results?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading. For instance, low yields in bromination (e.g., ) may require optimizing NBS stoichiometry or switching solvents (DMF vs. CCl₄). Discrepancies in NMR data can be addressed by repeating experiments under anhydrous conditions or using deuterated solvents to eliminate water/impurity peaks .
Q. How can fluorinated analogs of this compound be synthesized, and how do they compare pharmacologically?
- Methodological Answer : Fluorination is achieved via nucleophilic substitution (e.g., using KF) or via intermediates like 8-fluoro-3,4-dihydroisoquinoline (). Fluorinated analogs (e.g., 8-fluoro-2-methyl derivatives) often exhibit enhanced metabolic stability and bioavailability compared to brominated versions, as shown in comparative pharmacokinetic studies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scaling up requires optimizing catalytic asymmetric methods (e.g., chiral auxiliaries or organocatalysts). highlights the use of sodium triacetoxyborohydride for reductive amination to preserve stereochemistry. Continuous flow reactors may improve reproducibility and reduce racemization risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
